![molecular formula C19H19ClN4O2 B5349859 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BCMA-Targeted Therapy and has been found to have numerous applications in the field of cancer research.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide involves binding to BCMA on the surface of multiple myeloma cells. This binding triggers a series of events that ultimately lead to apoptosis of the cancer cells. The exact mechanism by which this occurs is still being studied, but it is believed to involve the activation of caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that it is highly effective in inducing apoptosis in multiple myeloma cells. It has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. In vivo studies have shown that it is able to significantly inhibit tumor growth in animal models of multiple myeloma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is its specificity for BCMA-expressing cells. This makes it a highly targeted therapy, which can minimize side effects and improve efficacy. Additionally, it has been found to be effective in multiple myeloma cells that are resistant to other treatments, making it a promising candidate for patients who have failed other therapies. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are numerous future directions for research on 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide. One area of interest is in combination therapy with other drugs, which may improve efficacy and reduce the risk of resistance. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in human patients with multiple myeloma.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl chloroacetate to form 3-chloro-4-(4-morpholinyl)phenyl)acetate. This intermediate is then reacted with 1,2-diaminobenzene to form the final product, this compound.
Applications De Recherche Scientifique
The primary application of 2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is in cancer research. It has been found to be effective in targeting B-cell maturation antigen (BCMA) in multiple myeloma cells. BCMA is a protein that is overexpressed in multiple myeloma cells and is crucial for their survival. By targeting BCMA, this compound has been found to induce apoptosis (programmed cell death) in multiple myeloma cells.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-11-14(5-6-17(15)23-7-9-26-10-8-23)22-19(25)12-24-13-21-16-3-1-2-4-18(16)24/h1-6,11,13H,7-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANBVGXCDPBMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.